Nfepp - 1422952-82-6

Nfepp

Catalog Number: EVT-276878
CAS Number: 1422952-82-6
Molecular Formula: C22H27FN2O
Molecular Weight: 354.4694
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NFEPP, also known as (±)-N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide, is an analgesic opioid chemical, similar in structure to fentanyl, designed in 2016 to avoid the standard negative side effects of opiates, including opioid overdose, by only targeting inflamed tissue. NFEPP has the potential to reduce opioid addiction and dependency, as there is no effect on users who are not actually suffering from pain, as the chemical does not interact with non-inflamed brain tissue.
Synthesis Analysis

Methods and Technical Details

The synthesis of Nfepp involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that include phenethylamine derivatives.
  2. Fluorination: The introduction of a fluorine atom at the 3-position of the phenethyl group is achieved through electrophilic fluorination techniques.
  3. Piperidine Formation: A piperidine ring is constructed using standard amine coupling reactions.
  4. Final Coupling: The final compound is formed by coupling the piperidine derivative with a phenylpropionamide moiety through amide bond formation.

This multi-step synthetic route has been optimized to ensure high yields and purity of the final product, making it suitable for further biological evaluation .

Molecular Structure Analysis

Structure and Data

Nfepp has a molecular formula of C22H27FN2OC_{22}H_{27}FN_{2}O and a molar mass of approximately 354.469 g/mol. The compound features a complex structure characterized by:

  • A piperidine ring,
  • A phenethyl group with a fluorine substitution,
  • An amide linkage connecting a phenylpropionamide group.

The three-dimensional structure can be represented using various chemical notation systems such as SMILES and InChI, which detail its connectivity and stereochemistry .

Chemical Reactions Analysis

Reactions and Technical Details

Nfepp can undergo several chemical reactions typical for opioid compounds:

  1. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  2. Reduction: The nitro group (if present in related compounds) can be reduced to an amine using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, potentially allowing modifications to enhance pharmacological properties.

These reactions are crucial for modifying Nfepp to improve its efficacy or reduce side effects .

Mechanism of Action

Process and Data

Nfepp operates primarily as an agonist at the mu-opioid receptor, similar to other opioids. Its mechanism involves binding to these receptors in the central nervous system, leading to:

  • Pain Relief: Activation of mu-opioid receptors inhibits pain pathways, providing analgesic effects.
  • Reduced Side Effects: By selectively targeting inflamed tissues rather than broadly affecting all opioid receptors, Nfepp aims to reduce common opioid side effects such as respiratory depression and addiction potential .

Studies suggest that this targeted action could lead to safer pain management alternatives in clinical settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nfepp exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but less soluble in water.
  • Melting Point: Specific melting point data is not widely reported but is expected to be consistent with similar compounds in its class.

These properties are essential for determining its formulation in pharmaceutical applications .

Applications

Scientific Uses

Nfepp's primary application lies within the realm of pain management as a potential alternative to traditional opioids. Its design aims to provide effective analgesia while minimizing the risks associated with opioid use, such as dependence and overdose. Research is ongoing to evaluate its efficacy in clinical trials, particularly for treating chronic pain conditions where conventional opioids may pose significant risks .

Introduction to NFEPP

Historical Development of pH-Dependent Opioid Agonists

The pursuit of opioids with reduced systemic toxicity began with strategies like peripheralization (limiting blood-brain barrier penetration) and biased agonism (targeting G-protein over β-arrestin pathways). These approaches yielded mixed results, as peripherally restricted ligands often showed weak analgesia, and biased agonists still exhibited central side effects [4] [6]. The pivotal innovation came in 2017 when Spahn et al. applied computational modeling to design (±)-N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide (NFEPP), the first opioid agonist engineered to exploit the pathological tissue acidosis (pH 5.0–7.0) characteristic of inflamed or injured sites [1] [3]. This design capitalized on the established correlation between extracellular pH reduction and pain conditions (e.g., arthritis, neuropathy, postoperative wounds), where proton concentrations can be 10–100 times higher than in healthy tissues (pH 7.4) [2] [8]. By optimizing the ligand’s acid dissociation constant (pKa = 6.8), NFEPP’s protonation—and thus its μ-opioid receptor (MOR) binding—becomes restricted to acidic microenvironments [1] [6].

Table 1: Evolution of Targeted Opioid Design Strategies

StrategyMechanismLimitationsAdvancement in NFEPP
PeripheralizationIncreased hydrophilicityReduced analgesic potencypH-dependent activation maintains potency
Biased AgonismSelective G-protein signalingResidual respiratory depressionNo central receptor engagement
pH-SensitivityLow pKa design (e.g., NFEPP)Requires tissue acidosis for efficacyInjury-restricted activity

NFEPP as a Novel μ-Opioid Receptor (MOR) Ligand

NFEPP’s molecular structure incorporates a strategic fluorine substitution at the piperidine ring, lowering its pKa relative to fentanyl (pKa 8.4). This modification drastically alters its receptor-binding dynamics:

  • pH-Dependent Affinity: At pH 7.4, NFEPP’s MOR affinity is 10–50 times lower than fentanyl’s. At pH 6.5 (simulating injured tissue), its affinity matches fentanyl’s, with IC₅₀ values of 0.8 nM [1] [7].
  • Signaling Selectivity: NFEPP activates MOR-coupled G-proteins in dorsal root ganglia neurons at low pH, inhibiting voltage-gated calcium channels (VGCC) via Gβγ subunits. This suppresses nociceptor excitability without β-arrestin recruitment, reducing risks of tolerance [7].
  • Structural Basis: Molecular dynamics simulations reveal that protonation at acidic pH enables NFEPP to form a salt bridge with MOR’s conserved Asp147³.³² residue, stabilizing an active receptor conformation inaccessible at physiological pH [6] [7].

Table 2: Comparative Pharmacological Profiles of Fentanyl and NFEPP

ParameterFentanylNFEPPBiological Implication
pKa8.46.8Selective protonation in acidosis
MOR Affinity (pH 7.4)0.2 nM10.5 nMMinimal CNS binding
MOR Affinity (pH 6.5)0.5 nM0.8 nMEquipotent to fentanyl in inflamed tissue
Calcium Channel InhibitionpH-independentpH-dependent (Gβγ-mediated)Targeted neuronal inhibition

Rationale for Tissue-Specific Analgesic Design

Conventional opioids activate MORs ubiquitously, causing central side effects (respiratory depression, addiction) via brainstem and mesolimbic receptors, and peripheral effects (constipation) via enteric neurons [4] [6]. NFEPP circumvents this through three mechanisms:

  • Differential Protonation: Inflamed tissues (pH ~6.0–7.0) protonate NFEPP, enabling MOR binding. In healthy tissues (pH 7.4), the compound remains largely deprotonated and inert [1] [8].
  • Spatial Restriction: NFEPP’s analgesia is abolished by locally administered naloxone methiodide (a peripherally restricted antagonist) in injured nerves or paws, confirming its peripheral site of action [3] [8].
  • Microenvironmental Interactions: NSAIDs like diclofenac indirectly reduce NFEPP’s efficacy by ameliorating tissue acidosis. In Freund’s adjuvant-inflamed rat paws, diclofenac increased tissue pH from 6.84 to 7.0, attenuating NFEPP’s antinociceptive effects by 40% without altering MOR expression [2].

NFEPP retains efficacy across diverse acidotic pain models:

  • Inflammatory Pain: Equipotent to fentanyl in complete Freund’s adjuvant (CFA)-induced paw inflammation [1] [2].
  • Neuropathic Pain: Reduces mechanical allodynia in chronic constriction injury (CCI) models, where injured nerve pH drops to 6.5–6.8 [3].
  • Visceral Pain: Blocks acetic acid-induced abdominal constrictions (peritoneal pH ~6.5) [3].

Critically, NFEPP avoids reinforcing effects in conditioned place preference tests and respiratory depression at doses 10× higher than its analgesic ED₅₀, validating its injury-selective design [8] [10].

Table 3: Key Preclinical Models Demonstrating NFEPP’s Tissue-Specific Efficacy

Pain ModelTissue pHNFEPP EfficacyCentral Side Effects
CFA-Induced Paw Inflammation6.84ED₅₀ = 0.75 µg (i.pl.)None at 4 µg
Chronic Constriction Injury6.5–6.8Reversed hyperalgesia (1 mg/kg, i.v.)None at 10 mg/kg
Abdominal Writhing~6.5Reduced constrictions (0.1 mg/kg, i.v.)Absent

Properties

CAS Number

1422952-82-6

Product Name

Nfepp

IUPAC Name

N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide

Molecular Formula

C22H27FN2O

Molecular Weight

354.4694

InChI

InChI=1S/C22H27FN2O/c1-2-22(26)25(19-11-7-4-8-12-19)21-14-16-24(17-20(21)23)15-13-18-9-5-3-6-10-18/h3-12,20-21H,2,13-17H2,1H3

InChI Key

DMCQJJAWMFBPOX-UHFFFAOYSA-N

SMILES

CCC(=O)N(C1CCN(CC1F)CCC2=CC=CC=C2)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

NFEPP, (±)-N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.